![molecular formula C18H15N B13914611 2-(6-methyl[1,1'-biphenyl]-3-yl)Pyridine](/img/structure/B13914611.png)
2-(6-methyl[1,1'-biphenyl]-3-yl)Pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-methyl[1,1’-biphenyl]-3-yl)Pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a biphenyl group, which includes a methyl group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-methyl[1,1’-biphenyl]-3-yl)Pyridine can be achieved through several methods. One common approach involves the palladium-catalyzed cross-coupling reaction of 2-bromopyridine with 6-methyl-1,1’-biphenyl-3-boronic acid under Suzuki-Miyaura conditions. This reaction typically employs a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3) in a solvent such as toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar cross-coupling reactions on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further streamline the production process, making it more cost-effective and scalable .
化学反応の分析
Types of Reactions
2-(6-methyl[1,1’-biphenyl]-3-yl)Pyridine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace halogen atoms.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Nucleophiles like NH3 or RSH in polar solvents such as ethanol or water.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes, amines.
Substitution: Amino-pyridines, thio-pyridines.
科学的研究の応用
2-(6-methyl[1,1’-biphenyl]-3-yl)Pyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for targeting specific biological pathways.
作用機序
The mechanism of action of 2-(6-methyl[1,1’-biphenyl]-3-yl)Pyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and affecting cellular processes. The biphenyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
類似化合物との比較
Similar Compounds
2-Phenylpyridine: Lacks the methyl group and has different electronic properties.
2-(4-methylphenyl)pyridine: Methyl group is positioned differently, affecting its reactivity.
2-(3-biphenyl)pyridine: Similar structure but without the methyl substitution.
Uniqueness
2-(6-methyl[1,1’-biphenyl]-3-yl)Pyridine is unique due to the specific positioning of the methyl group on the biphenyl moiety, which can influence its chemical reactivity and interaction with biological targets. This structural feature may confer distinct advantages in terms of selectivity and potency in various applications .
特性
分子式 |
C18H15N |
|---|---|
分子量 |
245.3 g/mol |
IUPAC名 |
2-(4-methyl-3-phenylphenyl)pyridine |
InChI |
InChI=1S/C18H15N/c1-14-10-11-16(18-9-5-6-12-19-18)13-17(14)15-7-3-2-4-8-15/h2-13H,1H3 |
InChIキー |
CJHUPTMBOXQDSQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C2=CC=CC=N2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


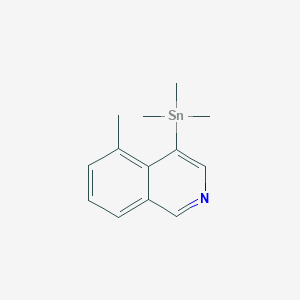
![1-[2-(3-Chlorophenoxy)ethyl]-2-methylpiperazine](/img/structure/B13914531.png)
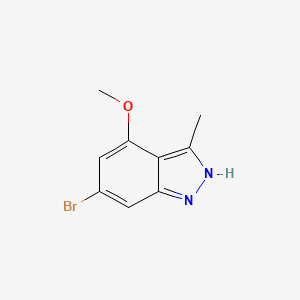
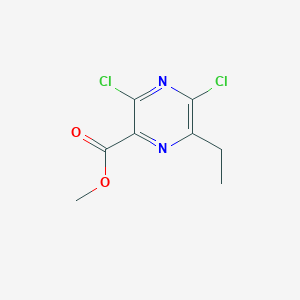
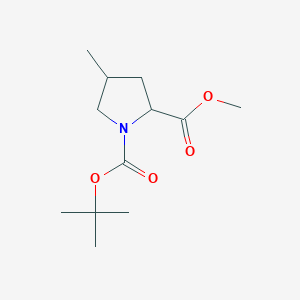

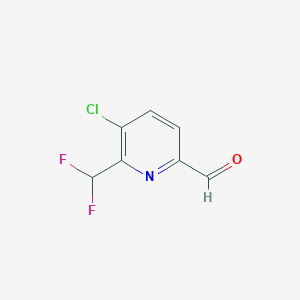
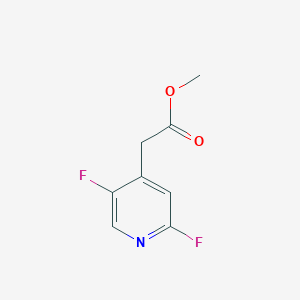
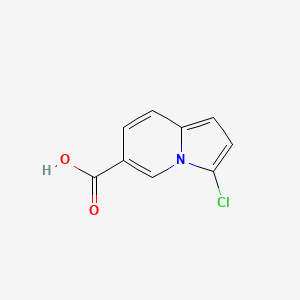

![2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione](/img/structure/B13914585.png)
![Benzyl 2-chloro-2-[2-(4-chlorophenyl)hydrazono]acetate](/img/structure/B13914589.png)

![1-[2-[2-[[2-[[2-[[2-[[1-[1-[2-[[2-[[2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-methylpentanoyl)amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]propanoylamino]hexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]propanoylamino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13914608.png)
